
5-Nitro-1-benzofuran-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Nitro-1-benzofuran-2-carbaldehyde is a chemical compound that is part of the benzofuran family, characterized by a fused benzene and furan ring structure. The presence of a nitro group at the 5-position and a formyl group at the 2-position distinguishes this compound and can influence its chemical behavior and reactivity. The compound is of interest due to its potential applications in various fields, including organic synthesis and sensor technology.
Synthesis Analysis
The synthesis of compounds related to 5-Nitro-1-benzofuran-2-carbaldehyde has been explored in the literature. For instance, derivatives of 1-benzofuran-4-carbaldehyde have been synthesized, which share a similar core structure. The synthesis involves the formation of Schiff bases derived from 5-hydroxy- and 5-hydroxy-6-nitro-2,3-diphenyl-1-benzofurans. These compounds are synthesized to exist in solution as equilibrium mixtures of benzoid and quinoid tautomers, which are influenced by solvent polarity and the nature of substituents on the nitrogen atom .
Molecular Structure Analysis
The molecular structure of 5-Nitro-1-benzofuran-2-carbaldehyde and its derivatives is significant due to the tautomeric equilibrium between benzoid and quinoid forms. The quinoid form's fraction increases with solvent polarity and the introduction of electron-acceptor substituents, such as a nitro group. This tautomeric balance is crucial for understanding the compound's reactivity and potential applications in sensing technologies .
Chemical Reactions Analysis
The chemical reactivity of 5-Nitro-1-benzofuran-2-carbaldehyde can be inferred from studies on similar compounds. For example, the Schiff bases derived from related benzofuran carbaldehydes can complex with alkali and alkaline-earth metal cations. This complexation is associated with specific changes in the luminescence spectrum and the state of tautomeric equilibrium. Such findings suggest that derivatives of 5-Nitro-1-benzofuran-2-carbaldehyde could act as tautomeric fluorogenic chemosensors for metal cations .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 5-Nitro-1-benzofuran-2-carbaldehyde are not detailed in the provided papers, the properties of its derivatives offer some insights. The introduction of a nitro group and the Schiff base formation can significantly affect the compound's luminescence properties and its ability to form complexes with metal ions. These properties are essential for the development of chemosensors and highlight the compound's potential utility in analytical chemistry .
Wissenschaftliche Forschungsanwendungen
Chemosensors for Metal Cations Research into crown-containing arylimines derived from benzofurans, such as 5-Nitro-1-benzofuran-2-carbaldehyde, has shown that these compounds are effective fluorescent tautomeric chemosensors for detecting Mg2+, Ca2+, and Ba2+ ions. They exhibit significant changes in absorption and emission spectra upon complexation with these metal ions, making them valuable for analytical applications (Dubonosov et al., 2008). Similar findings were reported by Shepelenko et al. (2007), who studied Schiff bases derived from benzofurans for their luminescence and complexing properties, highlighting their potential as tautomeric fluorogenic chemosensors for metal cations (Shepelenko et al., 2007).
Synthesis of Chiral Compounds Chiral β-amino alcohol ligands have been synthesized using a copper(II)-catalyzed asymmetric Henry reaction of benzofuran-2-carbaldehydes, demonstrating the utility of these compounds in producing bioactive (S)-benzofuryl β-amino alcohols with high enantioselectivity. This catalytic method provides an efficient way to prepare compounds with potential pharmaceutical applications (Chen, Zhou, & Chen, 2017).
Thermodynamic Properties The thermodynamic properties of compounds structurally related to 5-Nitro-1-benzofuran-2-carbaldehyde have been studied, offering insights into their synthesis, purification, and application processes. Such data are essential for understanding the nature of these compounds and optimizing their chemical synthesis (Dibrivnyi et al., 2015).
Novel Heterocycles Synthesis The precursor 3-(benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde has been used to synthesize a series of novel heterocycles, demonstrating the versatility of benzofuran derivatives in creating new chemical entities. This expands the potential applications of these compounds in developing novel pharmaceuticals and materials (Baashen, Abdel-Wahab, & El‐Hiti, 2017).
DNA Topoisomerase Inhibition Two new benzofurans isolated from Gastrodia elata, structurally related to 5-Nitro-1-benzofuran-2-carbaldehyde, have shown potent inhibitory activity against DNA topoisomerases I and II. This suggests the potential of benzofuran derivatives in the development of novel therapeutics for cancer treatment (Lee et al., 2007).
Safety And Hazards
Zukünftige Richtungen
Benzofuran compounds, including 5-Nitro-1-benzofuran-2-carbaldehyde, have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications . They are potential natural drug lead compounds . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease . Novel scaffold compounds of benzothiophene and benzofuran have been developed and utilized as anticancer agents .
Eigenschaften
IUPAC Name |
5-nitro-1-benzofuran-2-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5NO4/c11-5-8-4-6-3-7(10(12)13)1-2-9(6)14-8/h1-5H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJHFCKIZFVVFTC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C=C(O2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60406105 |
Source


|
| Record name | 5-nitro-1-benzofuran-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60406105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Nitro-1-benzofuran-2-carbaldehyde | |
CAS RN |
23145-18-8 |
Source


|
| Record name | 5-nitro-1-benzofuran-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60406105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

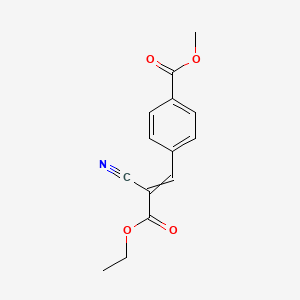
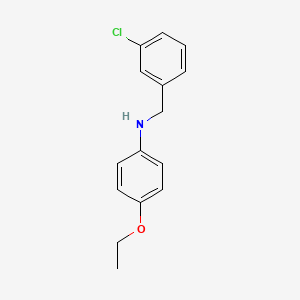
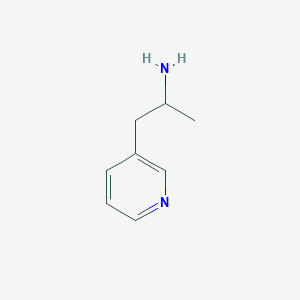
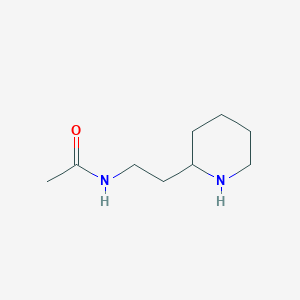
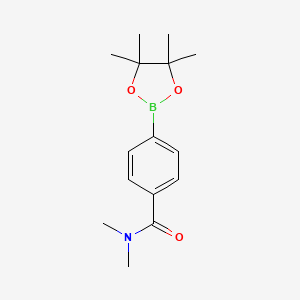
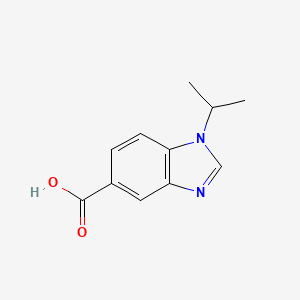
![2-Benzyl-2,8-diaza-spiro[5.5]undecane](/img/structure/B1309361.png)
![6-(5,6,7,8-Tetrahydro-2-naphthalenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B1309367.png)
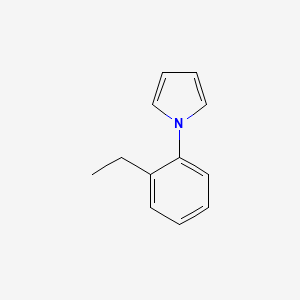


![5-[(2,4-Difluorophenoxy)methyl]furan-2-carboxylic acid](/img/structure/B1309375.png)

